(E)-1-((2-phenylhydrazono)methyl)naphthalen-2-ol
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Overview
Description
(E)-1-((2-phenylhydrazono)methyl)naphthalen-2-ol is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) with a nitrogen atom bonded to a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-((2-phenylhydrazono)methyl)naphthalen-2-ol typically involves the condensation reaction between 2-hydroxy-1-naphthaldehyde and phenylhydrazine. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to boiling, and the product is obtained after cooling and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-1-((2-phenylhydrazono)methyl)naphthalen-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the hydrazone group to an amine group.
Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Various electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted hydrazones, depending on the electrophile used.
Scientific Research Applications
(E)-1-((2-phenylhydrazono)methyl)naphthalen-2-ol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of (E)-1-((2-phenylhydrazono)methyl)naphthalen-2-ol involves its interaction with various molecular targets. The compound can form coordination complexes with metal ions, which can enhance its biological activity. Additionally, the hydrazone group can participate in redox reactions, contributing to its antimicrobial and anticancer properties. The exact molecular pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
(E)-1-((2-phenylhydrazono)methyl)benzene: Similar structure but with a benzene ring instead of a naphthalene ring.
(E)-1-((2-phenylhydrazono)methyl)phenol: Similar structure but with a phenol group instead of a naphthol group.
Uniqueness
(E)-1-((2-phenylhydrazono)methyl)naphthalen-2-ol is unique due to its naphthalene ring, which provides additional stability and potential for π-π interactions. This can enhance its binding affinity in coordination complexes and its overall biological activity compared to similar compounds with simpler aromatic rings.
Properties
CAS No. |
6640-36-4 |
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Molecular Formula |
C17H14N2O |
Molecular Weight |
262.30 g/mol |
IUPAC Name |
1-[(E)-(phenylhydrazinylidene)methyl]naphthalen-2-ol |
InChI |
InChI=1S/C17H14N2O/c20-17-11-10-13-6-4-5-9-15(13)16(17)12-18-19-14-7-2-1-3-8-14/h1-12,19-20H/b18-12+ |
InChI Key |
WWIIENGSINYUES-LDADJPATSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N/N=C/C2=C(C=CC3=CC=CC=C32)O |
Canonical SMILES |
C1=CC=C(C=C1)NN=CC2=C(C=CC3=CC=CC=C32)O |
Origin of Product |
United States |
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